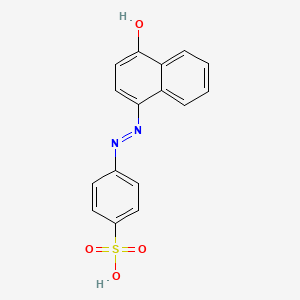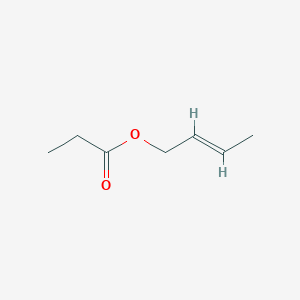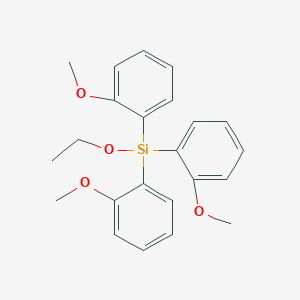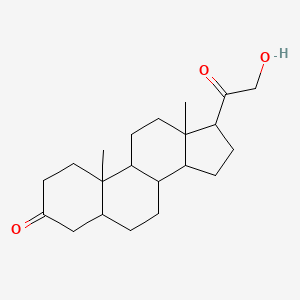![molecular formula C22H17NO B15076308 N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a methoxyaniline group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-2-methoxyaniline typically involves the condensation reaction between 9-anthraldehyde and 2-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction will produce the original amine and aldehyde.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic electronic materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-2-methoxyaniline involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze or inhibit specific biochemical reactions. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-9-anthrylmethylidene]-2-ethoxyaniline
- N-[(E)-9-anthrylmethylidene]-2-hydroxyaniline
- N-[(E)-9-anthrylmethylidene]-2-chloroaniline
Uniqueness
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the aniline ring, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17NO/c1-24-22-13-7-6-12-21(22)23-15-20-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)20/h2-15H,1H3 |
InChI Key |
GWBFHMHWHAYYLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




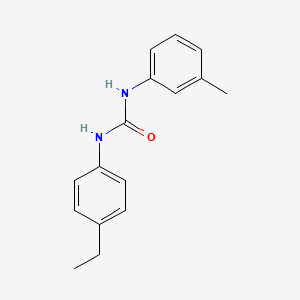
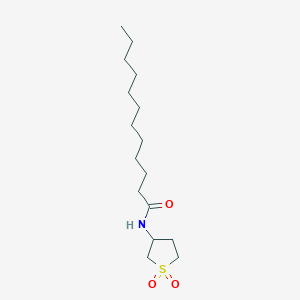
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)


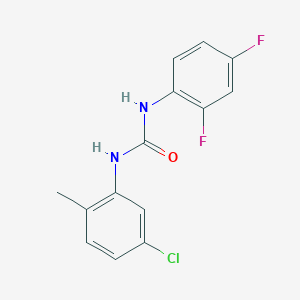
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
